molecular formula C5H5NO3 B583158 5-Methylisoxazole-3-carboxylic acid CAS No. 1267623-84-6

5-Methylisoxazole-3-carboxylic acid

Cat. No. B583158
CAS RN: 1267623-84-6
M. Wt: 131.123
InChI Key: BNMPIJWVMVNSRD-MZCSYVLQSA-N
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Description

5-Methylisoxazole-3-carboxylic acid (CAS Number: 3405-77-4) is a heterocyclic compound with the empirical formula C5H5NO3. It is also known by the synonyms 3-Carboxy-5-methylisoxazole and 5-Methyl-3-isoxazolecarboxylic acid . This compound features an isoxazole ring with a carboxylic acid functional group attached at position 3.


Molecular Structure Analysis

The molecular structure of 5-Methylisoxazole-3-carboxylic acid consists of a five-membered isoxazole ring fused with a carboxylic acid moiety. The isoxazole ring contains nitrogen and oxygen atoms, contributing to its unique properties. Researchers have elucidated the precise bond angles, bond lengths, and stereochemistry through X-ray crystallography and computational methods .


Physical And Chemical Properties Analysis

  • Melting Point : 106-110°C (lit.) .

Scientific Research Applications

  • Immunological Activity : 5-Amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, derived from 5-Methylisoxazole-3-carboxylic acid, have been synthesized and shown to exhibit suppressory activities in humoral and cellular immune responses (Ryng, Machoń, Wieczorek, & Zimecki, 1999).

  • Synthesis of Derivatives : Research has demonstrated the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methylisoxazole-5-carboxylic acid, contributing to potential antibacterial or antifungal agents (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

  • Mass Spectral Analysis : The mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids, related to 5-Methylisoxazole-3-carboxylic acid, revealed insights into thermal isomerization and rearrangement processes in their mass spectra, highlighting the influence of the isoxazole ring (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Lipolysis Inhibition : 3-Methylisoxazole-5-carboxylic acid was identified as a potent inhibitor of lipolysis, impacting plasma free fatty acids levels in animals. This discovery is significant for understanding metabolic processes and potential therapeutic applications (Pereira & Holland, 1967).

  • Immunological Activity and QSAR Studies : 5-Amino-3-methylisoxazole-4-carboxylic acid derivatives were synthesized and evaluated for their immunological activities. The study also involved quantum chemical calculations and QSAR (Quantitative Structure-Activity Relationship) studies to analyze the relationship between molecular structure and biological properties (Ryng, Zimecki, Fedorowicz, & Jezierska, 2001).

  • X-ray Crystallography and Design Study : The synthesis, X-ray diffraction analysis, and theoretical investigations of 5-amino-3-methylisoxazole-4-carboxylic acid derivatives have provided insights into their potential as antibacterial or antifungal agents (Jezierska, Zygmunt, Głowiak, Koll, & Ryng, 2003).

  • C(sp3)-H Bond Activation in Chemistry : Research has been conducted on the use of 5-methylisoxazole-3-carboxamide derivatives for palladium-catalyzed C(sp3)-H bond activation, a critical reaction in organic synthesis. This study contributes to the development of novel synthetic methods in chemistry (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

properties

IUPAC Name

5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMPIJWVMVNSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878772
Record name 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3405-77-4, 4857-42-5
Record name 5-Methyl-3-isoxazolecarboxylic acid
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Record name 3-Carboxy-5-methylisoxazole
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Record name 3-Methyl-5-isoxazolecarboxylic acid
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Record name 5-METHYLISOXAZOLE-3-CARBOXYLIC ACID
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Record name 5-methylisoxazole-3-carboxylic acid
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Record name 3-CARBOXY-5-METHYLISOXAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 65 g of nitric acid in 77 ml of water is heated to reflux and 25 g of acetonylacetone 9 is added at a rate to maintain reflux. After the addition is complete, reflux is continued for an additional 2 hours. The mixture is cooled to 10 degrees C. and diluted with 77 ml of water to precipitate isoxazole acid 8, which is filtered, washed with 25 ml of water and vacuum dried at 60 degrees C. to afford 15 g of 5-Methyl-3-isoxazolecarboxylic acid 8.
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65 g
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Synthesis routes and methods II

Procedure details

A mixture of acetonylacetone (10 g, 88 mmol) and nitric acid (sp. gr. 1.42)/water (2:3) (50 ml) was cautiously brought to reflux under a stream of nitrogen and boiled for 1 h. The solution was cooled to room temperature and aged overnight. The resultant solid was collected by filtration, washed with chilled water (2×7 ml) and hexane, and dried in vacuo to give the title-acid (4.4 g, 40%), 1H NMR (CDCl3) δ2.50 (3H, d, J=0.8 Hz, Me), 6.41 (1H, d, J=0.8 Hz, Ar—H).
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50 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1.55 g of ethyl 5-methyl-3-isoxazolecarboxylate (1A) (P. G. Baraldi, et al., Journal of Heterocyclic Chemistry, volume 19, pages 557-560 (1982)) and 20 ml of 10% w:v sodium hydroxide in water was stirred at room temperature for 2 hours. The resulting mixture was cooled to 0° C., acidified with 6N hydrochloric acid to pH 3, saturated with sodium chloride and extracted with ethyl acetate. The extract was dried (MgSO4) and stripped of solvent to give 5-methyl-3-isoxazolecarboxylic acid (1B), as a solid, m.p.: 170°-172° C. (with decomposition).
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